molecular formula C10H16N2O6S2 B11824651 (2S)-3-{[(2R)-2-carboxy-2-acetamidoethyl]disulfanyl}-2-acetamidopropanoic acid

(2S)-3-{[(2R)-2-carboxy-2-acetamidoethyl]disulfanyl}-2-acetamidopropanoic acid

Cat. No.: B11824651
M. Wt: 324.4 g/mol
InChI Key: YTPQSLLEROSACP-OCAPTIKFSA-N
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Description

N,N’-Diacetyl-L-cystine is a disulfide dimer of N-acetylcysteine, known for its immunomodulatory properties. It is a potent, orally active modulator of contact sensitivity and delayed type hypersensitivity reactions in rodents. Additionally, N,N’-Diacetyl-L-cystine has shown antiatherosclerotic effects in Watanabe-heritable hyperlipidemic rabbits .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Diacetyl-L-cystine can be synthesized by acetylating L-cystine. The process involves the acetylation of L-cystine to form N,N’-Diacetyl-L-cystine, which can then be electrochemically reduced to N-acetylcysteine using a carbon cathode . This method is efficient and environmentally friendly, as it does not require labor-intensive product isolation or purification .

Industrial Production Methods

Industrial production of N,N’-Diacetyl-L-cystine typically involves large-scale acetylation processes followed by purification steps to ensure high yield and purity. The process is designed to be fast and green, minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

N,N’-Diacetyl-L-cystine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Various oxidized forms of N,N’-Diacetyl-L-cystine.

    Reduction: N-acetylcysteine.

    Substitution: Products depend on the nucleophile used in the reaction.

Scientific Research Applications

Mechanism of Action

N,N’-Diacetyl-L-cystine exerts its effects through its intact disulfide bridge, which is crucial for its ability to modulate contact sensitivity and delayed hypersensitivity reactions. It also demonstrates antiatherosclerotic effects by improving endothelial function in hyperlipidemic rabbits . The compound targets specific molecular pathways involved in immune modulation and atherosclerosis prevention .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Diacetyl-L-cystine is unique due to its disulfide dimer structure, which imparts distinct immunomodulatory and antiatherosclerotic properties. Its ability to modulate immune responses and improve endothelial function sets it apart from other similar compounds .

Properties

Molecular Formula

C10H16N2O6S2

Molecular Weight

324.4 g/mol

IUPAC Name

(2S)-2-acetamido-3-[[(2R)-2-acetamido-2-carboxyethyl]disulfanyl]propanoic acid

InChI

InChI=1S/C10H16N2O6S2/c1-5(13)11-7(9(15)16)3-19-20-4-8(10(17)18)12-6(2)14/h7-8H,3-4H2,1-2H3,(H,11,13)(H,12,14)(H,15,16)(H,17,18)/t7-,8+

InChI Key

YTPQSLLEROSACP-OCAPTIKFSA-N

Isomeric SMILES

CC(=O)N[C@H](CSSC[C@@H](C(=O)O)NC(=O)C)C(=O)O

Canonical SMILES

CC(=O)NC(CSSCC(C(=O)O)NC(=O)C)C(=O)O

Origin of Product

United States

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